REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[Br:14][C:15]1[CH:20]=[CH:19][C:18](I)=[CH:17][CH:16]=1.CN[C@H]1CCCC[C@@H]1NC>[Cu]I.CS(C)=O>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[CH:17][CH:16]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
K3PO4
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
CN[C@@H]1[C@H](CCCC1)NC
|
Name
|
Copper(I) iodide
|
Quantity
|
33.7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with Argon
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a brown oil
|
Type
|
CUSTOM
|
Details
|
The solid was purified by flash chromatography (SiO2, 0-100% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |